molecular formula C13H10N2O3 B12914705 Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate CAS No. 648889-25-2

Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B12914705
CAS No.: 648889-25-2
M. Wt: 242.23 g/mol
InChI Key: AFKNDMBXZHZJPF-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a cyanophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanobenzaldehyde with methyl 2-amino-3-oxobutanoate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of oxazole-5-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate: Unique due to its specific substitution pattern and functional groups.

    Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxamide: Similar structure but with an amide group instead of an ester.

    Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate is unique due to its combination of a cyanophenyl group and an oxazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

648889-25-2

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C13H10N2O3/c1-8-11(13(16)17-2)18-12(15-8)10-5-3-9(7-14)4-6-10/h3-6H,1-2H3

InChI Key

AFKNDMBXZHZJPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

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